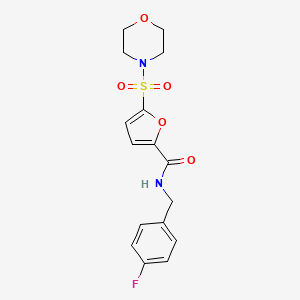

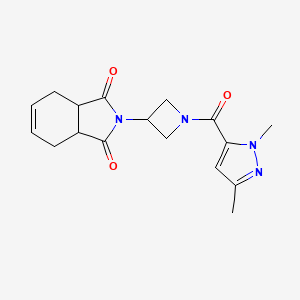

![molecular formula C17H11FN4S B2517767 3-(2-fluorophényl)-6-[(E)-2-phényléthényl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-01-4](/img/structure/B2517767.png)

3-(2-fluorophényl)-6-[(E)-2-phényléthényl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a fluorinated triazolothiadiazole derivative. These compounds are of significant interest due to their potential pharmacological properties, including anticancer and antimicrobial activities. The presence of fluorine atoms in the molecular structure often enhances the biological activity of these compounds due to the unique properties of fluorine, such as its electronegativity and small size .

Synthesis Analysis

The synthesis of fluorinated triazolothiadiazoles typically involves the condensation of amino-triazole-thiols with fluorinated aromatic acids. Phosphoryl chloride has been used as a cyclizing agent to achieve efficient synthesis of these compounds . The process yields a variety of derivatives with different substituents, which can be further screened for their biological activities .

Molecular Structure Analysis

The molecular structure of triazolothiadiazoles is characterized by the presence of multiple heterocyclic rings, including a triazole and a thiadiazole ring. The fluorophenyl group contributes to the overall molecular geometry and electronic distribution, which can influence the compound's interaction with biological targets. Single-crystal X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing the dihedral angles between the rings and providing insight into the conformational preferences of these molecules .

Chemical Reactions Analysis

Triazolothiadiazoles can participate in various chemical reactions due to their reactive sites, such as the amino group and the thiadiazole moiety. These sites allow for further functionalization and the formation of diverse derivatives with potential for increased biological activity. The reactivity of these compounds can be exploited to synthesize novel molecules with specific pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazoles, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The introduction of a fluorine atom can significantly alter these properties, potentially leading to improved pharmacokinetic profiles. Spectroscopic techniques, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and confirm their structures .

Relevant Case Studies

Several studies have evaluated the anticancer activity of fluorinated triazolothiadiazoles. For instance, compounds with moderate to good antiproliferative potency against various cancer cell lines have been identified, with some derivatives showing higher activity than others . Additionally, antimicrobial activities have been reported, with certain derivatives exhibiting interesting antibacterial activity against pathogens like Staphylococcus aureus . The potential anti-tumor properties of these compounds have been investigated, with some showing inhibitory effects on the growth of a wide range of cancer cell lines . Furthermore, the inhibitory activity of these compounds against enzymes like E. coli methionine aminopeptidase has been studied, revealing significant inhibitory activity for some derivatives .

Applications De Recherche Scientifique

- Application: Des chercheurs ont synthétisé des matériaux énergétiques à base de tétrazine en utilisant ce composé. Par exemple, le composé 5 présente une excellente insensibilité aux stimuli externes et des performances de détonation calculées comparables à la référence explosive secondaire CL-20. Un autre composé, le 10, surpasse les explosifs thermorésistants existants. Ces matériaux trouvent des applications dans la défense et l'industrie .

- Application: Une méthode de synthèse monotope permet d'obtenir du thiazolo[3,2-b][1,2,4]triazole, du triazolo[1,5-a]pyrimidine et du triazolo[3,4-b][1,3,4]thiadiazine fonctionnalisés. Ces dérivés peuvent être explorés pour leurs activités biologiques, telles que des propriétés antimicrobiennes ou antitumorales .

- Application: Une synthèse monotope douce à partir de 2-hydrazinopyridine et d'aldéhydes aromatiques substitués permet d'accéder à ces composés. Leur tolérance aux groupes fonctionnels et leur nature atomiquement économique les rendent utiles pour la découverte de médicaments et la science des matériaux .

Matériaux Énergétiques

Dérivés Thiazolo Fonctionnalisés

[1,2,4]Triazolo[4,3-a]pyridines

Orientations Futures

The future directions for research on “3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential as a pharmaceutical agent .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPFGPYASNSKL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)